molecular formula C8H10BrNO2 B11719773 O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine

O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine

Cat. No.: B11719773
M. Wt: 232.07 g/mol
InChI Key: QERUYDTXCMDLTG-UHFFFAOYSA-N
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Description

O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C8H10BrNO. It is characterized by the presence of a bromine atom, a methoxy group, and a hydroxylamine functional group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine
  • Methyl 3-bromo-4-methoxybenzoate
  • 3-Bromo-4-methoxybenzyl chloride

Uniqueness

O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine is unique due to the presence of both a methoxy group and a hydroxylamine functional group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10BrNO2/c1-11-8-3-2-6(5-12-10)4-7(8)9/h2-4H,5,10H2,1H3

InChI Key

QERUYDTXCMDLTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CON)Br

Origin of Product

United States

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